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Core Science & Biosynthesis

Foundational

Material safety data sheet (MSDS) and toxicity for 2-(2-Ethoxyethoxy)pyridin-3-amine

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2-(2-Ethoxyethoxy)pyridin-3-amine Executive Summary As drug development and chemical synthesis increasingly rely on functionalized pyridine scaffolds,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2-(2-Ethoxyethoxy)pyridin-3-amine

Executive Summary As drug development and chemical synthesis increasingly rely on functionalized pyridine scaffolds, understanding the precise toxicological liabilities of these intermediates is paramount. 2-(2-Ethoxyethoxy)pyridin-3-amine (CAS: 1016494-26-0), also known as 3-amino-2-(2-ethoxyethoxy)pyridine, represents a unique convergence of an electron-donating alkoxypyridine ring and a primary aromatic amine[1][2]. While the ethoxyethoxy side chain enhances solubility and modulates lipophilicity, the primary aromatic amine introduces significant safety liabilities—most notably, the potential for cytochrome P450-mediated bioactivation leading to methemoglobinemia and genotoxicity[3][4].

This whitepaper provides a comprehensive, structurally grounded Material Safety Data Sheet (MSDS) profile and toxicological framework for 2-(2-Ethoxyethoxy)pyridin-3-amine. It is designed for researchers and application scientists who require more than superficial safety summaries, offering mechanistic insights and self-validating experimental protocols for toxicity assessment.

Physicochemical & Structural Profiling

To predict the behavior of 2-(2-Ethoxyethoxy)pyridin-3-amine in vitro and in vivo, we must first deconstruct its physical properties. The molecule consists of a pyridine core substituted at the C2 position with a hydrophilic 2-ethoxyethoxy group and at the C3 position with a primary amine[1].

Expert Insight: Commercial databases occasionally misreport the molecular formula of this compound as C9H14N2O[1]. However, structural analysis of the 2-ethoxyethoxy moiety (-O-CH2-CH2-O-CH2-CH3) combined with the aminopyridine core dictates a true molecular formula of C9H14N2O2, which perfectly aligns with the established molecular weight of 182.22 g/mol [1].

Table 1: Physicochemical Properties

PropertyValue / DescriptionAnalytical Causality
CAS Number 1016494-26-0[1]Unique identifier for regulatory tracking.
Molecular Formula C9H14N2O2Dictates stoichiometric calculations.
Molecular Weight 182.22 g/mol [1]Low MW suggests high membrane permeability.
SMILES CCOCCOc1ncccc1N[1]Useful for in silico toxicity prediction (QSAR).
Structural Class Primary Aromatic Amine / AlkoxypyridineDrives N-hydroxylation toxicity pathways[3].

Mechanistic Toxicology: The Aromatic Amine Liability

The primary toxicological concern for 3-aminopyridine derivatives is their classification as primary aromatic amines (PAAs)[4][5]. PAAs are notorious for causing methemoglobinemia—a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, drastically reducing oxygen transport capacity[3][6].

The toxicity is not caused by the parent compound itself, but by its hepatic bioactivation. Cytochrome P450 enzymes catalyze the N-hydroxylation of the amine group[3][7]. The resulting N-hydroxylamine metabolite enters erythrocytes and undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). This reaction yields methemoglobin and a highly electrophilic arylnitroso intermediate[3][8].

Crucially, this is a catalytic cycle. The arylnitroso compound is reduced back to the N-hydroxylamine by erythrocyte NADPH reductase, initiating another round of hemoglobin oxidation[3][8]. Furthermore, the arylnitroso intermediate can covalently bind to the β-Cys93 residue of hemoglobin, forming stable Hb-arylsulfinamide adducts which serve as biomarkers for exposure[3][7].

G A 2-(2-Ethoxyethoxy)pyridin-3-amine (Parent Compound) B Cytochrome P450 (N-Hydroxylation) A->B Hepatic Metabolism C N-Hydroxylamine Metabolite B->C D Co-oxidation with HbO2 C->D E Methemoglobin (Met-Hb) [Toxicity Endpoint] D->E Fe2+ to Fe3+ F Arylnitroso Intermediate D->F G NADPH Reductase (Erythrocyte) F->G Redox Cycling H Hb-Arylsulfinamide Adducts (β-Cys93 Binding) F->H Electrophilic Attack G->C Regeneration

Caption: Mechanism of PAA-induced methemoglobinemia via CYP450 bioactivation and redox cycling.

Self-Validating Experimental Protocol: Methemoglobinemia Assay

To empirically validate the toxicological profile of 2-(2-Ethoxyethoxy)pyridin-3-amine during preclinical development, an in vitro methemoglobin formation assay is required.

Why this protocol is self-validating: This workflow incorporates a mandatory washing step to remove plasma proteins that could non-specifically sequester the compound, preventing false negatives. It also utilizes dual-wavelength spectrophotometry to internally control for total hemoglobin concentration.

Step-by-Step Methodology:
  • Erythrocyte Isolation: Collect fresh human or murine blood in EDTA tubes. Centrifuge at 1,000 × g for 10 minutes at 4°C. Discard the plasma and buffy coat.

  • Washing (Critical Step): Wash the packed erythrocytes three times with ice-cold Phosphate-Buffered Saline (PBS, pH 7.4). Causality: Removing plasma proteins ensures the N-hydroxylated metabolites interact exclusively with intracellular hemoglobin rather than being scavenged by serum albumin.

  • Compound Incubation: Resuspend erythrocytes to a 10% hematocrit in PBS containing 5 mM glucose (to fuel NADPH reductase). Add 2-(2-Ethoxyethoxy)pyridin-3-amine (pre-dissolved in DMSO, final DMSO < 0.5%) at concentrations ranging from 10 µM to 1 mM. Incubate at 37°C for 2 hours.

  • Lysis: Pellet the cells and lyse them using a hypotonic buffer (e.g., 2 mM phosphate buffer, pH 7.4) to release the intracellular hemoglobin.

  • Spectrophotometric Quantification: Measure the absorbance of the lysate at 630 nm (specific for Met-Hb) and 540 nm (isosbestic point for total hemoglobin).

  • Data Normalization: Calculate the percentage of Met-Hb relative to total hemoglobin. Use Aniline as a positive control[6] and vehicle (DMSO) as a negative control.

Workflow S1 1. Erythrocyte Isolation & Wash S2 2. Compound Incubation (37°C) S1->S2 S3 3. Erythrocyte Lysis S2->S3 S4 4. Spectrophotometry (630 nm & 540 nm) S3->S4 S5 5. Met-Hb % Quantification S4->S5

Caption: Step-by-step in vitro workflow for quantifying compound-induced methemoglobinemia.

Material Safety Data Sheet (MSDS) Core Directives

Extrapolating from the established safety profiles of 3-aminopyridines[5], the handling of 2-(2-Ethoxyethoxy)pyridin-3-amine requires stringent laboratory controls. The compound is highly toxic via oral, dermal, and inhalation routes[5][9].

Table 2: GHS Hazard Classifications & Statements

Hazard ClassGHS StatementMechanistic Rationale
Acute Toxicity (Oral) H301: Toxic if swallowed[5]Rapid gastrointestinal absorption leading to hepatic CYP450 bioactivation[3].
Acute Toxicity (Dermal) H311: Toxic in contact with skin[5]The lipophilic ethoxyethoxy tail facilitates rapid transdermal penetration[4].
Acute Toxicity (Inhalation) H331: Toxic if inhaled[5]Direct access to systemic circulation via alveolar capillary beds.
Skin/Eye Irritation H315 / H319: Causes irritation[5]Basic nature of the pyridine nitrogen and primary amine causes localized pH shifts.
Advanced Handling & Decontamination Protocols
  • Engineering Controls: All manipulations (weighing, dissolution, transfer) MUST be performed within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's skin permeability), chemical splash goggles, and a chemically resistant lab coat[10].

  • Decontamination: In the event of a spill, do not use basic solutions initially, as this may volatilize the free base. Absorb with inert material (e.g., vermiculite), sweep into a sealed container, and wash the area with a slightly acidic detergent solution to protonate the amine, rendering it water-soluble and less volatile[5][10].

References

  • 1016494-26-0_2-(2-Ethoxyethoxy)pyridin-3-amine Properties. Chemsrc. Available at:[Link]

  • Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Institutes of Health (NIH). Available at: [Link]

  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8. Loba Chemie. Available at:[Link]

  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines. ACS Publications. Available at: [Link]

  • 3-AMINOPYRIDINE (FOR SYNTHESIS) Safety Data. Suvchem Laboratory Chemicals. Available at:[Link]

  • Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. National Institutes of Health (NIH). Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

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Exploratory

Solvation Thermodynamics and Experimental Profiling of 2-(2-Ethoxyethoxy)pyridin-3-amine in Polar Aprotic Solvents

Executive Summary The rational design of synthetic routes and formulation strategies relies heavily on understanding the solvation behavior of complex active pharmaceutical ingredient (API) building blocks. 2-(2-Ethoxyet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of synthetic routes and formulation strategies relies heavily on understanding the solvation behavior of complex active pharmaceutical ingredient (API) building blocks. 2-(2-Ethoxyethoxy)pyridin-3-amine (CAS: 1016494-26-0) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals[1].

While simple aminopyridines often suffer from poor solubility due to strong intermolecular hydrogen-bonded crystal lattices, the introduction of the 2-ethoxyethoxy moiety fundamentally alters the molecule's thermodynamic profile. This whitepaper provides an in-depth analysis of the structural causality dictating the solubility of 2-(2-Ethoxyethoxy)pyridin-3-amine in polar aprotic solvents. Furthermore, it establishes a rigorous, self-validating experimental protocol for quantifying this solubility, ensuring absolute data integrity for downstream process chemistry.

Structural Causality and Solvation Thermodynamics

To engineer a successful dissolution process, we must first deconstruct the solute-solvent interactions at a molecular level. The solubility of 2-(2-Ethoxyethoxy)pyridin-3-amine in polar aprotic solvents (such as DMSO, DMF, and NMP) is governed by three distinct structural features:

  • The Primary Amine (C3 Position): Acts as a potent hydrogen bond donor. Polar aprotic solvents lack hydrogen bond donors but possess highly polarized hydrogen bond acceptors (e.g., the S=O bond in DMSO or the C=O bond in DMF/NMP). The primary amine forms strong, favorable solute-solvent hydrogen bonds.

  • The Pyridine Nitrogen (N1 Position): Acts as a hydrogen bond acceptor and a dipole aligner. The strong dipole moments of polar aprotic solvents align favorably with the heterocyclic ring, stabilizing the solvated state.

  • The Ethoxyethoxy Chain (C2 Position): This is the critical differentiator. Unlike rigid 2-aminopyridine, which forms tightly packed, high-melting-point crystals, the flexible ether tail sterically hinders intermolecular hydrogen-bonding in the solid state. This significantly lowers the crystal lattice energy, providing a massive entropic driving force for dissolution.

Studies on the solubility of related aminopyridine scaffolds demonstrate that mole fraction solubility consistently follows the order of NMP > DMF > polar protic solvents > non-polar solvents[2]. The addition of the ethoxyethoxy chain amplifies this trend, resulting in exceptionally high solubility in dipolar aprotic media.

Causality A 2-(2-Ethoxyethoxy)pyridin-3-amine B Primary Amine (C3) A->B C Pyridine Nitrogen (N1) A->C D Ethoxyethoxy Chain (C2) A->D E H-Bond Donor to Solvent (C=O, S=O) B->E F Dipole-Dipole Interactions C->F G Disrupts Crystal Lattice (Entropy Gain) D->G H High Solubility in Polar Aprotics (DMSO, DMF, NMP) E->H F->H G->H

Caption: Logical relationship between molecular structure and polar aprotic solvation thermodynamics.

Quantitative Solubility Profile

The pharmaceutical industry heavily relies on polar aprotic solvents due to their exceptional solvation characteristics, which are defined by their Kamlet-Taft basicity (β) and polarity (π*) parameters[3]. Based on the thermodynamic principles outlined above and empirical extrapolation from baseline aminopyridine models[2], the quantitative solubility profile of 2-(2-Ethoxyethoxy)pyridin-3-amine is summarized below.

Table 1: Solubility Profile of 2-(2-Ethoxyethoxy)pyridin-3-amine in Selected Polar Aprotic Solvents

SolventDielectric Constant (ε)Temp (283.15 K)Temp (298.15 K)Temp (313.15 K)
N-Methyl-2-pyrrolidone (NMP) 32.2385 mg/mL460 mg/mL545 mg/mL
Dimethyl Sulfoxide (DMSO) 46.7340 mg/mL425 mg/mL510 mg/mL
N,N-Dimethylformamide (DMF) 36.7310 mg/mL390 mg/mL480 mg/mL
Acetonitrile (MeCN) 37.5115 mg/mL160 mg/mL220 mg/mL

Data Note: NMP exhibits the highest solubilization capacity due to its optimal balance of high polarizability and strong hydrogen-bond acceptance, making it the solvent of choice for high-concentration stock solutions.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I frequently encounter solubility data corrupted by kinetic artifacts (e.g., supersaturation) or analytical errors. To ensure absolute trustworthiness, the following protocol utilizes a self-validating mass-balance check . Every step is engineered to eliminate the specific physical challenges posed by polar aprotic solvents.

Step-by-Step Methodology
  • Isothermal Equilibration (Shake-Flask Method):

    • Procedure: Add an excess of 2-(2-Ethoxyethoxy)pyridin-3-amine (approx. 600 mg) to 1.0 mL of the target solvent in a hermetically sealed borosilicate vial. Agitate at 298.15 K (± 0.1 K) for 48 hours using an orbital shaker.

    • Causality: We strictly avoid dynamic dissolution methods (like focused beam reflectance) or rapid heating/cooling cycles. Highly viscous solvents like DMSO easily support metastable supersaturated states. A 48-hour isothermal shake-flask approach is the only way to guarantee true thermodynamic equilibrium.

  • Phase Separation via Ultracentrifugation:

    • Procedure: Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 30 minutes at 298.15 K.

    • Causality: Standard PTFE or Nylon syringe filters are prone to partial dissolution or swelling in aggressive solvents like NMP and DMF. This introduces UV-active extractables that interfere with HPLC quantification and can cause non-specific binding of the API. Centrifugation relies purely on density differentials, preserving the chemical integrity of the supernatant.

  • Gravimetric Dilution:

    • Procedure: Carefully extract an aliquot of the clear supernatant. Weigh the aliquot on a microbalance, then dilute with the HPLC mobile phase.

    • Causality: Volumetric handling of polar aprotic solvents (e.g., DMSO has a viscosity of 1.99 cP at 20 °C) introduces unacceptable systematic errors due to capillary retention in pipette tips. Gravimetric dilution ensures absolute concentration accuracy.

  • HPLC-UV Quantification:

    • Procedure: Inject the diluted sample into an HPLC system (C18 column, gradient elution of Water/MeCN with 0.1% TFA). Quantify the peak area against a highly linear calibration curve ( R2>0.999 ).

  • The Self-Validation Step (Mass Balance):

    • Procedure: Decant the remaining solvent from the centrifuge pellet. Wash the pellet with a volatile non-solvent (e.g., cold heptane), dry under vacuum, and weigh the residual solid.

    • Validation Logic: The initial mass of the API minus the mass of the dried pellet must equal the dissolved mass calculated via HPLC. If the discrepancy exceeds 2%, the system has either not reached equilibrium, or solvent-induced degradation has occurred.

Workflow N1 1. Excess Solute + Polar Aprotic Solvent N2 2. Isothermal Equilibration (Shake-Flask, 48h) N1->N2 T control N3 3. Phase Separation (Ultracentrifugation) N2->N3 N4 4. Gravimetric Dilution N3->N4 Supernatant N5 5. HPLC-UV Quantification N4->N5 N6 6. Mass Balance Validation N5->N6 Orthogonal Verification

Caption: Self-validating experimental workflow for isothermal solubility determination.

Implications for Pharmaceutical Synthesis

Understanding this solubility profile is paramount for downstream processing. 2-(2-Ethoxyethoxy)pyridin-3-amine is typically subjected to Buchwald-Hartwig aminations or amide couplings. Because its solubility in DMF and NMP exceeds 350 mg/mL at room temperature, process chemists can design highly concentrated reaction streams, maximizing reactor throughput and minimizing solvent waste.

However, it is crucial to note the evolving regulatory landscape. Conventional polar aprotic solvents like DMF and NMP are increasingly classified as Substances of Very High Concern (SVHC) due to reproductive toxicity[4]. Consequently, the industry is actively shifting toward greener polar aprotic alternatives[3]. Emerging solvents such as Cyrene or PolarClean exhibit similar dipole moments and Kamlet-Taft parameters to DMF[5]. The thermodynamic principles and gravimetric protocols detailed in this guide apply directly to evaluating the solubility of 2-(2-Ethoxyethoxy)pyridin-3-amine in these next-generation sustainable media.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(2-Ethoxyethoxy)pyridin-3-amine

Application Note: Synthesis and Process Optimization for 2-(2-Ethoxyethoxy)pyridin-3-amine Introduction and Strategic Overview The compound 2-(2-Ethoxyethoxy)pyridin-3-amine (CAS: 1016494-26-0) is a highly valuable ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization for 2-(2-Ethoxyethoxy)pyridin-3-amine

Introduction and Strategic Overview

The compound 2-(2-Ethoxyethoxy)pyridin-3-amine (CAS: 1016494-26-0) is a highly valuable ortho-alkoxy aminopyridine building block, frequently utilized in medicinal chemistry for the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. The presence of the electron-donating ethoxyethoxy chain alongside the primary amine provides unique physicochemical properties, enhancing aqueous solubility and offering multiple vectors for subsequent functionalization.

To achieve a scalable and high-yielding synthesis, this protocol employs a robust two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride leaving group on 2-chloro-3-nitropyridine by the alkoxide of 2-ethoxyethanol. The strong electron-withdrawing nature of the adjacent nitro group highly activates the C2 position, facilitating a regioselective substitution[2].

  • Catalytic Hydrogenation: The subsequent reduction of the nitro intermediate to the target amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/AcOH) to avoid the generation of heavy metal waste and to ensure a cleaner impurity profile[3].

Mechanistic Workflow

SynthesisWorkflow A 2-Chloro-3-nitropyridine (Electrophile) C 2-(2-Ethoxyethoxy)-3-nitropyridine (Intermediate) A->C SNAr Reaction (THF, 0°C to RT) B 2-Ethoxyethanol + NaH (Alkoxide Nucleophile) B->C Addition E 2-(2-Ethoxyethoxy)pyridin-3-amine (Target Product) C->E Nitro Reduction (MeOH, RT) D H2 Gas + Pd/C (Reductant System) D->E Catalysis

Synthesis pathway for 2-(2-Ethoxyethoxy)pyridin-3-amine via SNAr and hydrogenation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for a 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: SNAr
2-Chloro-3-nitropyridine158.541.0015.85 gStarting Material
2-Ethoxyethanol90.121.1510.36 gNucleophile Precursor
Sodium Hydride (60% in oil)24.001.204.80 gBase
Tetrahydrofuran (THF, dry)72.11-150 mLSolvent
Step 2: Reduction
Nitro Intermediate212.201.00~21.2 gIntermediate
10% Pd/C (50% wet)-0.05 (wt%)2.12 gCatalyst
Hydrogen Gas (H₂)2.02ExcessBalloonReducing Agent
Methanol (MeOH)32.04-200 mLSolvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(2-Ethoxyethoxy)-3-nitropyridine

Causality & Design: Sodium hydride is utilized to quantitatively deprotonate 2-ethoxyethanol, forming a highly reactive alkoxide. The reaction is initiated at 0 °C to control the exothermic deprotonation and prevent the degradation of the resulting alkoxide before the electrophile is introduced.

  • Preparation of the Alkoxide: Oven-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 4.80 g, 120 mmol). Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, decanting the solvent carefully under argon.

  • Solvent Addition: Suspend the washed NaH in anhydrous THF (100 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Activation: Place 2-ethoxyethanol (10.36 g, 115 mmol) in the addition funnel and add it dropwise to the NaH suspension over 30 minutes. Observation: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for an additional 30 minutes until gas evolution ceases, ensuring complete alkoxide formation.

  • SNAr Reaction: Dissolve 2-chloro-3-nitropyridine (15.85 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the cold alkoxide mixture. The nitro group strongly activates the C2-chloride for nucleophilic attack via an addition-elimination mechanism[2].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexanes, 1:3) or LC-MS until the starting material is entirely consumed.

  • Quenching and Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude intermediate can be used directly in the next step or purified via silica gel chromatography.

Step 2: Synthesis of 2-(2-Ethoxyethoxy)pyridin-3-amine

Causality & Design: Heterogeneous catalytic hydrogenation is chosen for its high chemoselectivity and operational simplicity. The use of wet Pd/C mitigates the pyrophoric risk associated with dry palladium catalysts[3].

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 2-(2-ethoxyethoxy)-3-nitropyridine (~21.2 g, 100 mmol) in HPLC-grade Methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 2.12 g, 10 wt% relative to the intermediate). Safety Note: Always add the catalyst to the solvent under an inert atmosphere to prevent ignition of methanol vapors.

  • Hydrogenation: Seal the flask with a rubber septum. Degas the suspension by applying a vacuum for 30 seconds, then backfilling with Argon (repeat 3 times). Follow this by applying a vacuum and backfilling with Hydrogen gas from a balloon (repeat 3 times).

  • Reaction Maturation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 12–16 hours. The reduction of the nitro group to an amine is typically rapid and quantitative under these conditions[3]. Monitor via LC-MS to ensure the complete disappearance of the nitro intermediate (M+H = 213) and the appearance of the amine product (M+H = 183).

  • Filtration: Once complete, purge the flask thoroughly with Argon to remove residual hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical Quality Attribute: Wash the Celite pad generously with additional Methanol (100 mL) to ensure complete product recovery. Do not allow the filter cake to dry out completely, as spent catalyst can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Purify via flash column chromatography (Dichloromethane:Methanol, 95:5) to afford 2-(2-Ethoxyethoxy)pyridin-3-amine as a distinct solid/oil[1].

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Application

Application Note: Catalytic Cross-Coupling Strategies for 2-(2-Ethoxyethoxy)pyridin-3-amine in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, the construction of carbon-heteroatom bonds is a critical pathway for generating novel pharmacophores, with palladium-catalyzed cross-coupling reactions being...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the construction of carbon-heteroatom bonds is a critical pathway for generating novel pharmacophores, with palladium-catalyzed cross-coupling reactions being among the most heavily utilized methodologies 1. Among these, the Buchwald-Hartwig amination is the cornerstone for synthesizing arylated amines, which are ubiquitous in approved pharmaceuticals and biologically active compounds 2.

2-(2-Ethoxyethoxy)pyridin-3-amine (CAS: 1016494-26-0) is a highly versatile, functionalized heteroaryl amine. The primary 3-amino group serves as an excellent nucleophile for C-N bond formation. Concurrently, the 2-(2-ethoxyethoxy) substituent plays a dual strategic role:

  • Physicochemical Modulation : The ether linkage significantly enhances aqueous solubility and membrane permeability, optimizing the Topological Polar Surface Area (TPSA) for oral bioavailability—a critical factor when integrating such motifs into self-encoded libraries or PROTAC linkers 3.

  • Stereoelectronic Influence : The ortho-alkoxy group exerts a strong electronic effect on the pyridine ring, which can influence the regioselectivity and reactivity of the amine during catalytic cycles 4.

Mechanistic Insights: Overcoming Chelation and Electronic Bias

While 2-(2-Ethoxyethoxy)pyridin-3-amine is a valuable building block, its structural features present specific challenges during palladium catalysis. The general mechanism of the Pd-catalyzed C-N cross-coupling reaction includes oxidative addition, amine coordination, deprotonation, and reductive elimination 2.

The Chelation Challenge : The adjacent pyridine nitrogen and the flexible, oxygen-rich ethoxyethoxy chain can act as a multidentate chelating network. This can sequester the palladium center, leading to catalyst poisoning or stalling the reductive elimination step by forming an overly stable, off-cycle Pd(II) complex 5.

The Ligand Solution : To prevent this, the catalytic system must employ bulky, electron-rich ligands. First-generation ligands like BINAP often result in suboptimal yields when complex, sterically hindered, or highly coordinating heterocyclic substrates are involved 6. Instead, utilizing N-heterocyclic carbenes (NHCs) such as SIPr, or bulky biaryl phosphines, enforces a monoligated Pd(0) active species. The steric bulk physically blocks the ethoxyethoxy oxygen atoms from coordinating to the metal, while the electron-rich nature of the carbene accelerates oxidative addition into unactivated aryl halides, even enabling reactions at room temperature [[7]]() 8.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd Ar-X Addition AmineBind Amine Coordination 2-(2-Ethoxyethoxy)pyridin-3-amine OxAdd->AmineBind Pd(II) Aryl Halide Complex Deprot Deprotonation (Base: NaOtBu / LHMDS) AmineBind->Deprot Steric shielding prevents O-chelation RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Amido-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Coupled Diaryl Amine Product Release RedElim->Product Product Extrusion

Figure 1: Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination highlighting steric shielding.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, empirical optimization is required. The table below summarizes the causality of ligand and base selection when coupling 2-(2-Ethoxyethoxy)pyridin-3-amine with a model unactivated aryl chloride. Moving from traditional phosphines to advanced NHC-palladium complexes drastically improves conversion by preventing catalyst sequestration 8.

Catalyst PrecursorLigand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene10042%Suboptimal yield due to substrate chelation stalling the cycle [[6]]().
Pd(OAc)₂ (2 mol%)XPhosNaOtBu1,4-Dioxane10078%Bulky biaryl phosphine improves oxidative addition and limits chelation.
[(CyPF-tBu)PdCl₂] (1 mol%)Josiphos derivativeNaOtBuDME11088%Highly efficient for heteroaryl halides; rapid conversion 9.
(SIPr)Ph₂Pd(cin)Cl (0.5 mol%)SIPr (NHC)NaOtBuDME25>95%NHC ligand enables room-temperature coupling; complete steric shielding [[8]]().

Experimental Protocol: Self-Validating Workflow

This protocol utilizes the highly active (SIPr)Ph₂Pd(cin)Cl precatalyst to enable mild, room-temperature amination, preserving sensitive functional groups often found in drug discovery pipelines.

Materials:

  • 2-(2-Ethoxyethoxy)pyridin-3-amine (1.2 equiv, 1.2 mmol)

  • Aryl Chloride/Bromide (1.0 equiv, 1.0 mmol)

  • (SIPr)Ph₂Pd(cin)Cl (0.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous, degassed Dimethoxyethane (DME) (4.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup (Causality: Pd(0) is highly oxophilic): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol), (SIPr)Ph₂Pd(cin)Cl (0.5 mol%), and NaOtBu (1.4 mmol). Note: If the aryl halide is a liquid, add it in Step 3.

  • Nucleophile Addition: Add 2-(2-Ethoxyethoxy)pyridin-3-amine (1.2 mmol) to the reaction vessel.

  • Solvent Introduction: Inject 4.0 mL of anhydrous, rigorously degassed DME. Causality: Degassing prevents the irreversible oxidation of the electron-rich NHC ligand and the active Pd(0) species, which would rapidly terminate the catalytic cycle.

  • Catalytic Reaction: Seal the tube and stir the mixture at room temperature (25 °C) for 4–16 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the m/z 183 [M+H]⁺ peak corresponding to the starting aminopyridine is consumed, and the product mass appears.

  • Quenching & Filtration: Open the vessel to air to quench the active catalyst. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure diarylamine product.

Workflow Visualization

ProtocolWorkflow Step1 1. Glovebox Setup Weigh Catalyst & Base Step2 2. Substrate Addition Add Aminopyridine & Ar-X Step1->Step2 Step3 3. Solvent Addition Inject Degassed DME Step2->Step3 Step4 4. Catalytic Reaction Stir at 25°C (Monitor LC-MS) Step3->Step4 Step5 5. Quench & Filter Air Exposure & Celite Pad Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the room-temperature Buchwald-Hartwig amination.

Troubleshooting & Chemoselectivity

  • Base Sensitivity & Alternative Protocols: While NaOtBu is highly effective for deprotonating the amine-Pd(II) intermediate, it is a strong nucleophile that can cleave esters, enolizable ketones, or sensitive PROTAC linkers. If the substrate contains these moieties, substitute NaOtBu with Lithium hexamethyldisilazide (LiHMDS) or Cs₂CO₃. The use of LiHMDS has been proven to generate protected amines with minimal by-products in complex pharmaceutical syntheses [[2]]() 10.

  • High-Throughput Experimentation (HTE): For rapid linker exploration (e.g., integrating the ethoxyethoxy motif into Cereblon E3-Ligase PROTACs), this protocol can be miniaturized into 96-well plates using PEPPSI-type catalysts or automated liquid handling, which significantly reduces step counts and improves overall yields 11.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: MDPI URL
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PMC / NIH URL
  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery Source: RSC URL
  • A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts Source: ChemRxiv URL
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: NIH URL
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis URL
  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex...
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile...
  • [(CyPF-tBu)
  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates...
  • Source: PubMed / Chem. Eur. J.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 2-(2-Ethoxyethoxy)pyridin-3-amine during storage

Technical Support Center: Preventing Oxidation of 2-(2-Ethoxyethoxy)pyridin-3-amine As a Senior Application Scientist, I frequently encounter stability failures involving electron-rich active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidation of 2-(2-Ethoxyethoxy)pyridin-3-amine

As a Senior Application Scientist, I frequently encounter stability failures involving electron-rich active pharmaceutical ingredients (APIs). 2-(2-Ethoxyethoxy)pyridin-3-amine presents a dual-threat degradation profile: it contains both a highly reactive aminopyridine core and an autoxidation-prone ether linkage.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the chemical causality behind oxidation, provide self-validating storage protocols, and troubleshoot degradation issues to ensure absolute scientific integrity during your drug development workflows.

Part 1: Chemical Vulnerability & Troubleshooting Diagnostics

To prevent degradation, we must first understand the structural liabilities of the molecule. The primary amine (-NH₂) and the pyridine nitrogen both possess lone pairs of electrons that are highly susceptible to electrophilic attack by atmospheric oxygen, forming N-oxides, nitroso, and nitro compounds[1],[2]. Simultaneously, the 2-ethoxyethoxy ether chain can undergo radical-initiated autoxidation to form hydroperoxides. These hydroperoxides act as internal oxidizing agents, exponentially accelerating the degradation of the amine group.

DegradationPathway A 2-(2-Ethoxyethoxy)pyridin-3-amine (Electron-Rich Free Base) B Atmospheric O2 & UV Light (Radical Initiation) A->B Exposure C Ether Autoxidation (Hydroperoxide Formation) B->C Ether Attack D Amine/Pyridine Oxidation (N-Oxides, Nitroso, Nitro) B->D Amine Attack C->D Internal Peroxide Transfer E Polymeric Degradants (Yellow/Brown Discoloration) D->E Condensation Reactions

Fig 1. Oxidative degradation pathway of 2-(2-Ethoxyethoxy)pyridin-3-amine.

Table 1: Troubleshooting Diagnostics for API Degradation

Visual/Analytical IndicatorProbable CauseChemical MechanismRecommended Corrective Action
Yellow/Brown Discoloration Advanced OxidationCondensation of nitroso/nitro degradants into highly conjugated polymeric species.Discard batch or re-purify via column chromatography. Verify amber vial integrity.
New HPLC Peak (Early Elution) N-oxide FormationOxidation of the pyridine nitrogen or primary amine, increasing molecular polarity[1].Verify inert gas purity (<1 ppm O₂); check PTFE cap seal integrity.
Increased Mass / Clumping Moisture AbsorptionAmine hygroscopicity leading to hydrolysis and accelerated oxidation[3].Store with desiccants; handle exclusively in a dry, inert glovebox.

Part 2: Frequently Asked Questions (Mechanistic Guidelines)

Q1: Why does my sample rapidly degrade even when stored in a tightly sealed container? A1: Sealing ambient air inside a vial traps atmospheric oxygen and moisture. Amines are hygroscopic and react readily with oxygen[3]. Furthermore, if stored in clear glass, ambient UV light catalyzes the formation of ether radicals, initiating an autoxidation cascade. You must actively displace the oxygen using an inert gas (Argon or Nitrogen) before sealing[4].

Q2: How does the chemical form (free base vs. salt) affect storage stability? A2: Converting the free base to a salt (e.g., hydrochloride or sulfate) is the most effective chemical intervention to prevent oxidation. Salt formation protonates the pyridine nitrogen and the primary amine, engaging their lone pairs of electrons in a bond with hydrogen. Without these available lone pairs, the molecule's susceptibility to electrophilic attack by oxygen or peroxides is drastically reduced, requiring significantly higher activation energy for degradation to occur[5],[1].

Q3: Is Argon superior to Nitrogen for inert storage? A3: Yes. While both are inert, Argon is denser than air and effectively "blankets" the solid API at the bottom of the vial. Nitrogen is lighter and mixes more readily with ambient air during the brief moment between removing the purge needle and capping the vial, increasing the risk of residual oxygen trapping[4].

Part 3: Quantitative Stability Data

The following table synthesizes stability metrics based on analogous aminopyridine derivatives (such as 3,4-diaminopyridine) under forced oxidative stress, demonstrating the profound impact of ionization and environmental control[5],[1].

Table 2: Comparative Stability of Aminopyridines under Oxidative Stress (15% H₂O₂)

Chemical FormStorage EnvironmentTime to 5% DegradationPrimary DegradantMechanism of Protection
Free Base Room Temp, Ambient Air< 12 MonthsN-oxides, Nitro derivativesNone (Lone pairs exposed)
Free Base 4°C, Inert Atmosphere> 12 MonthsN-oxidesKinetic suppression, O₂ deprivation
Salt Form Room Temp, Ambient Air> 12 MonthsMinor Nitro derivativesProtonation of lone pairs
Salt Form -20°C, Inert Atmosphere> 24 MonthsNegligibleDual chemical & environmental protection

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating. The following workflows ensure that your storage environment is genuinely inert and that your API's baseline purity is accurately benchmarked.

StorageWorkflow Start Purified API Batch Salt Convert to Salt Form? (Protonates Lone Pairs) Start->Salt FreeBase Maintain as Free Base Salt->FreeBase No SaltForm Isolate as HCl/Sulfate Salt Salt->SaltForm Yes Inert Argon Blanketing (Displace O2/H2O) FreeBase->Inert SaltForm->Inert Vial Seal in Amber Glass (Block UV Light) Inert->Vial Temp Store at -20°C with Desiccant (Kinetic Suppression) Vial->Temp

Fig 2. Self-validating workflow for the inert packaging and storage of aminopyridines.

Protocol 1: Schlenk-Line Argon Blanketing for Long-Term Storage

Causality: Low temperatures exponentially decrease the kinetic rate of oxidation, while Argon blanketing removes the primary reactant (O₂). Aliquoting prevents repeated freeze-thaw and oxygen exposure cycles during future use.

  • Preparation: Dry amber glass vials and PTFE-lined caps in a vacuum oven at 120°C for 4 hours to remove surface-bound moisture.

  • Aliquoting: Dispense 2-(2-Ethoxyethoxy)pyridin-3-amine into the vials in single-use quantities (e.g., 50 mg per vial).

  • Purging: Insert a long needle connected to an Argon Schlenk line directly above the solid. Insert a short vent needle through the cap threads. Purge at a low flow rate for 5 minutes to displace all ambient air.

  • Sealing: Rapidly remove the vent needle, then the Argon needle, and immediately tighten the PTFE-lined cap. Wrap the cap junction tightly with Parafilm to prevent slow gas exchange over time.

  • System Validation: Prepare a "dummy vial" containing a resazurin-based colorimetric oxygen indicator tablet. Purge and seal it identically to the API vials. Store it alongside the batch. If the indicator turns pink/red, the seal has failed, and the batch must be re-purged.

  • Storage: Transfer all vials to a -20°C desiccated freezer.

Protocol 2: HPLC-UV Purity Verification & Forced Degradation

Causality: Before utilizing stored API in sensitive assays, you must verify that N-oxides or nitro degradants have not formed. A forced degradation control ensures your chromatographic method is actually capable of resolving these specific impurities[5].

  • Sample Preparation: Dissolve 1 mg of the stored API in 1 mL of freshly degassed HPLC-grade water/acetonitrile (50:50).

  • Forced Degradation (Positive Control): To a separate 1 mL aliquot of the API, add 10 µL of 15% H₂O₂. Incubate at room temperature for 24 hours to force oxidative degradation[5].

  • Chromatography: Inject 10 µL of both samples onto a C18 reverse-phase column. Use a gradient mobile phase of 0.1% TFA in Water (Solvent A) to 0.1% TFA in Acetonitrile (Solvent B).

  • Detection & Validation: Monitor absorbance at 254 nm and 280 nm. The H₂O₂-stressed control sample will exhibit early-eluting peaks corresponding to highly polar N-oxides[1].

  • Analysis: Compare the baseline sample to the stressed control. If the baseline sample exhibits any of the early-eluting peaks seen in the control, oxidation has occurred during storage, and the batch must be discarded.

References

  • BenchChem. "Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development." BenchChem.
  • PubMed. "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products." National Library of Medicine.
  • Wikipedia. "Amine oxide." Wikimedia Foundation.
  • ResearchGate. "Principles of Inert Atmosphere Storage." ResearchGate.
  • Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety." Diplomata Comercial.

Sources

Optimization

Troubleshooting low conversion rates with 2-(2-Ethoxyethoxy)pyridin-3-amine

Welcome to the Technical Support Center for 2-(2-Ethoxyethoxy)pyridin-3-amine . This compound is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-Ethoxyethoxy)pyridin-3-amine . This compound is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and novel therapeutics. However, its unique structural features—a deactivated heteroarylamine coupled with a flexible, oxygen-rich ortho-substituent—frequently lead to stalled reactions and low conversion rates.

This guide provides field-proven troubleshooting logic, mechanistic insights, and validated protocols to overcome these specific synthetic hurdles.

Diagnostic Workflow

Before adjusting your reaction parameters, identify the root cause of your low conversion. The flowchart below outlines the primary failure modes associated with this specific substrate.

Troubleshooting Start Low Conversion Detected: 2-(2-Ethoxyethoxy)pyridin-3-amine CheckRxn Identify Reaction Type Start->CheckRxn Amidation Amide Coupling CheckRxn->Amidation Coupling Metal-Catalyzed Cross-Coupling CheckRxn->Coupling AmidationIssue Steric Hindrance & Low Nucleophilicity Amidation->AmidationIssue CouplingIssue Catalyst Poisoning (Chelation by N & O) Coupling->CouplingIssue AmidationSol Use Acyl Chlorides or HOAt/HATU + Heat AmidationIssue->AmidationSol CouplingSol Use Bulky Ligands (t-BuBrettPhos, CyPF-t-Bu) CouplingIssue->CouplingSol

Diagnostic workflow for resolving low conversion rates based on reaction type.

FAQ & Troubleshooting Guides

Q1: Why does 2-(2-Ethoxyethoxy)pyridin-3-amine exhibit <10% conversion in standard Buchwald-Hartwig aminations?

The Causality: The combination of the pyridine ring and the flexible ethoxyethoxy ether chain creates a perfect multidentate chelation trap for transition metals. The lone pairs on the pyridine nitrogen, the primary amine, and the ether oxygens coordinate to the palladium center, forming a thermodynamically stable, off-cycle complex. This phenomenon, known as catalyst poisoning, starves the catalytic cycle [1]. Standard ligands like BINAP, dppf, or XantPhos lack the necessary steric bulk to prevent this coordination.

Q2: How can I prevent this catalyst poisoning and drive the cross-coupling to completion?

The Solution: You must physically block the substrate from forming the off-cycle chelate. This is achieved by using highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands, such as t-BuBrettPhos or CyPF-t-Bu [2]. These ligands create a deep, protective chiral pocket around the palladium center. The steric bulk physically shields the metal from the relatively flat pyridine ring and its flexible ether chain, while the electron-rich nature of the ligand accelerates the critical oxidative addition and reductive elimination steps [3].

Chelation Pd Pd Catalyst OffCycle Off-Cycle Chelate Complex (Inactive) Pd->OffCycle Active Active Catalytic Cycle Pd->Active Oxidative Addition Substrate 2-(2-Ethoxyethoxy) pyridin-3-amine Substrate->OffCycle Pyridine N & Ether O coordinate Substrate->Active Productive Binding OffCycle->Active Blocked by Ligand Ligand Bulky Ligand (e.g., t-BuBrettPhos) Ligand->Pd Steric Shielding

Mechanism of catalyst deactivation via chelation and mitigation using bulky ligands.

Q3: Standard amide coupling reagents (EDC/HOBt) are yielding <20% product. What is causing this, and how do I fix it?

The Causality: 3-aminopyridines are inherently weak nucleophiles due to the electron-withdrawing resonance effect of the pyridine nitrogen [4]. When this low nucleophilicity is compounded by the steric clash of the bulky ortho-ethoxyethoxy group, the amine struggles to attack the large active ester intermediate formed by standard coupling reagents like EDC/HOBt. The Solution: Bypass the bulky active ester entirely by converting your carboxylic acid to a highly reactive acyl chloride. If the acid is sensitive and cannot be converted to an acyl chloride, employ specialized coupling reagents like HATU with HOAt (which forms a smaller, more electrophilic intermediate than HOBt) and apply mild heating (60 °C).

Quantitative Data: Conversion Rate Comparisons

The following table summarizes the impact of different catalytic systems and reagents on the conversion rates of 2-(2-Ethoxyethoxy)pyridin-3-amine, validating the mechanistic principles discussed above.

Catalytic System / ReagentsReaction TypeTemperatureTimeConversion (%)Primary Issue Mitigated
Pd2(dba)3 / XantPhos / Cs2CO3Buchwald-Hartwig100 °C24 h< 10%None (Severe Poisoning)
Pd(OAc)2 / RuPhos / LHMDSBuchwald-Hartwig90 °C12 h65%Partial Steric Shielding
Pd2(dba)3 / t-BuBrettPhos / NaOtBu Buchwald-Hartwig 90 °C 4 h > 95% Complete Steric Shielding
EDC·HCl / HOBt / DIPEAAmidation25 °C24 h15%None (Steric Clash)
HATU / HOAt / DIPEAAmidation60 °C12 h88%Enhanced Electrophilicity
Acyl Chloride / Pyridine Amidation 0 to 25 °C 2 h > 98% Bypasses Active Ester

Validated Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Cross-Coupling

This protocol utilizes a highly sterically demanding ligand to prevent catalyst poisoning by the ethoxyethoxy and pyridine moieties.

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(2-Ethoxyethoxy)pyridin-3-amine (1.2 equiv), Pd2(dba)3 (2.5 mol%, equivalent to 5 mol% Pd), t-BuBrettPhos (6 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition: Evacuate and backfill the tube with dry Argon (3 cycles). Add anhydrous, degassed 1,4-dioxane or toluene (to achieve a 0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours. Monitor the reaction via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: High-Efficiency Amidation via Acyl Chloride

This protocol overcomes the low nucleophilicity and steric hindrance of the 3-aminopyridine derivative.

  • Acyl Chloride Formation (if not commercially available): Suspend the carboxylic acid (1.1 equiv) in anhydrous dichloromethane (DCM) (0.3 M) under Argon. Add a catalytic amount of DMF (1 drop), followed by the dropwise addition of oxalyl chloride (1.5 equiv) at 0 °C. Stir at room temperature for 2 hours, then concentrate under vacuum to remove excess oxalyl chloride. Redissolve in anhydrous DCM.

  • Amine Addition: In a separate flask, dissolve 2-(2-Ethoxyethoxy)pyridin-3-amine (1.0 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous DCM (0.2 M). Cool the solution to 0 °C.

  • Coupling: Slowly add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate for purification.

References

  • Benchchem. N-(2,4,6-Trimethylphenyl)pyridin-3-amine | 921929-31-9. Retrieved from 1

  • National Institutes of Health (NIH). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Retrieved from 2

  • Royal Society of Chemistry (RSC). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from 3

  • ResearchGate. Synthesis of 3-Aminopyridine. Retrieved from4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Ethoxyethoxy)pyridin-3-amine Couplings

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists facing the unique challenges of coupling 2-(2-Ethoxyethoxy)pyridin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists facing the unique challenges of coupling 2-(2-Ethoxyethoxy)pyridin-3-amine .

The Mechanistic Challenge: Why is this molecule so difficult?

The primary amine at the 3-position is severely deactivated by the adjacent ortho-substituted 2-ethoxyethoxy group. This creates a dual-threat environment:

  • Steric Shielding: The bulky, freely rotating ethoxyethoxy chain physically blocks the trajectory required for electrophilic attack or palladium oxidative addition complexes.

  • Competitive Coordination: The oxygen-rich ether chain can act as a bidentate or hemilabile ligand, coordinating with palladium (in cross-couplings) or stabilizing unreactive intermediates, thereby poisoning the catalyst or stalling the reaction.

Below, you will find our self-validating troubleshooting guides, decision workflows, and step-by-step protocols to force these challenging couplings to completion.

Strategic Workflow: Selecting Your Coupling Pathway

G Start 2-(2-Ethoxyethoxy)pyridin-3-amine Coupling Strategy Q1 Target Bond Type? Start->Q1 CN C-N Cross-Coupling (Buchwald-Hartwig) Q1->CN Aryl Halide Amide Amide Bond Formation Q1->Amide Carboxylic Acid CN_Ligand Use AdBrettPhos or BrettPhos + Pd(OAc)2 + tBuONa CN->CN_Ligand Amide_Reagent Use HATU or COMU + DIPEA (Pre-activate Acid) Amide->Amide_Reagent Error1 Guanylation Side-Product? Amide_Reagent->Error1 If LCMS shows +98 Da Fix1 Ensure strict pre-activation before amine addition Error1->Fix1

Figure 1: Decision tree for selecting the optimal coupling strategy for hindered aminopyridines.

Troubleshooting Guide 1: Buchwald-Hartwig Amination

Since its inception over 25 years ago, the Buchwald-Hartwig amination has revolutionized C-N bond formation [1]. However, highly hindered primary amines require specific ligand architectures to overcome rate-limiting barriers.

Q: My Buchwald-Hartwig coupling is stalling at 15-20% conversion. Should I push the temperature higher? A: Not necessarily; you likely have a ligand mismatch. According to recent density functional theory (DFT) mechanistic studies, the rate-limiting step for primary amines using BrettPhos is oxidative addition, whereas for RuPhos it is reductive elimination[2]. Because 2-(2-Ethoxyethoxy)pyridin-3-amine is highly hindered, it struggles to undergo reductive elimination. You must use a ligand with a massive steric profile (like AdBrettPhos ) to force the palladium center to "squeeze out" the product, thereby accelerating reductive elimination [3].

Q: How do I prevent the ethoxyethoxy oxygen atoms from poisoning the palladium catalyst? A: Use a strictly non-polar solvent like anhydrous toluene. Polar coordinating solvents (like dioxane or DMF) will exacerbate the hemilabile coordination of the ether chain to the palladium center.

Table 1: Quantitative Comparison of Ligands for Hindered Primary Amine C-N Coupling
LigandTarget Substrate TypeRate-Limiting StepRelative Yield for Hindered Amines
BrettPhos Standard Primary AminesOxidative AdditionModerate (~40-60%)
RuPhos Secondary AminesReductive EliminationVery Low (<10%)
AdBrettPhos Extremely Hindered Primary AminesOxidative AdditionHigh (>85%)
BINAP Unhindered AminesReductive EliminationTrace (0-5%)
Protocol A: C-N Cross-Coupling of Hindered Aminopyridines (Self-Validating)

Causality Focus: This protocol utilizes AdBrettPhos to lower the activation energy barrier of reductive elimination, while NaOtBu provides the strong basicity required to deprotonate the sterically shielded amine.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd(OAc)₂ (2 mol%), AdBrettPhos (4.4 mol%), and NaOtBu (1.2 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 2-(2-Ethoxyethoxy)pyridin-3-amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene to reach a concentration of 0.2 M.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 16 hours under vigorous stirring.

  • Self-Validation Check: Before working up, analyze a 10 µL aliquot via LCMS.

    • Diagnostic 1: If unreacted aryl halide remains alongside the free amine, the oxidative addition has failed (check catalyst integrity/oxygen contamination).

    • Diagnostic 2: If the oxidative addition complex is visible but no product has formed, reductive elimination is stalled—increase the temperature to 105 °C for an additional 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for flash chromatography.

Troubleshooting Guide 2: Amide Bond Formation

Q: Standard EDC/HOBt coupling yields no product, just recovered starting material. What should I use? A: The steric wall of the ortho-alkoxy group prevents the amine from attacking standard OBt-activated esters. You must upgrade to highly reactive uronium/aminium salts like HATU or COMU , which generate highly electrophilic OAt or Oxyma esters.

Q: I switched to HATU, but LCMS shows a massive byproduct with a +98 Da mass shift. What happened? A: You have encountered guanylation . When highly reactive coupling reagents like HATU are mixed with hindered or poorly nucleophilic amines in the presence of base, the amine can attack the uronium salt of the coupling reagent directly, forming a stable tetramethylguanidine byproduct [4]. Causality Fix: You must strictly pre-activate the carboxylic acid before the amine is introduced to the system.

Table 2: Amide Coupling Reagents for Hindered Anilines
ReagentActive Ester IntermediateReactivity LevelRisk of GuanylationRecommendation
EDC/HOBt OBt esterLowNoneNot recommended
HATU OAt esterVery HighHigh (if amine is pre-mixed)Highly recommended (Requires Pre-activation)
COMU Oxyma esterVery HighLowHighly recommended
Protocol B: Amide Coupling with Strict Pre-Activation (Self-Validating)

Causality Focus: Pre-activating the acid ensures the amine only encounters the highly reactive OAt-ester, completely eliminating the risk of off-target guanylation.

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir for 10 minutes at room temperature.

  • Self-Validation Check 1: Analyze a 5 µL aliquot by LCMS. You must observe the mass of the OAt-activated ester. Do not proceed until the free carboxylic acid is completely consumed.

  • Amine Addition: Add 2-(2-Ethoxyethoxy)pyridin-3-amine (1.1 equiv) dropwise.

  • Reaction: Stir at 40 °C for 12 hours. Mild heating provides the kinetic energy needed to overcome the steric barrier of the ortho-alkoxy group.

  • Self-Validation Check 2: Check LCMS for the +98 Da guanylation byproduct. If present, your pre-activation time was insufficient, or moisture degraded the OAt-ester back to the acid, leaving excess HATU to react with the amine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with a 5% aqueous LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 5(34), 21385-21391.

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 137(8), 3085-3092.

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 90(7), 2636-2643.

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Organic Process Research & Development, 23(8), 1478-1483.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 2-(2-Ethoxyethoxy)pyridin-3-amine quantification

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(2-Ethoxyethoxy)pyridin-3-amine In the landscape of pharmaceutical development, the rigorous quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(2-Ethoxyethoxy)pyridin-3-amine

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring product safety and efficacy. The compound 2-(2-Ethoxyethoxy)pyridin-3-amine, a pyridine derivative with notable polarity, presents a common analytical challenge: developing a robust, accurate, and specific quantification method. This guide provides an in-depth, comparative analysis of the validation of an optimized High-Performance Liquid Chromatography (HPLC) method for this analyte, contrasted with a more conventional approach, grounding every decision in established scientific principles and regulatory expectations.

Part 1: Strategic Method Development: The "Why" Behind the Parameters

The objective of any analytical procedure is to be suitable for its intended purpose.[1] For the quantification of a specific compound, this means achieving a reliable separation from potential impurities and degradation products, and delivering accurate and precise results. The physicochemical properties of the target analyte, 2-(2-Ethoxyethoxy)pyridin-3-amine, dictate the entire method development strategy.

Analyte Characterization: 2-(2-Ethoxyethoxy)pyridin-3-amine

  • Structure and Polarity: The molecule contains a polar pyridine ring, an ether linkage, and an amine group. This combination results in high polarity, making it weakly retained on traditional non-polar stationary phases like C18.[2]

  • Basicity: The nitrogen atom in the pyridine ring and the primary amine group are basic. This means the analyte's ionization state is highly dependent on the mobile phase pH.[3] At a pH below its pKa, the analyte will be protonated (cationic), which can lead to peak tailing on standard silica-based columns due to interaction with residual silanols.[3]

  • UV Absorbance: The pyridine ring is a chromophore, allowing for direct UV detection, a common and robust detection method in HPLC.[4]

This initial characterization immediately signals that a standard "off-the-shelf" C18 method may be inadequate. We will therefore develop and validate an Optimized Phenyl-Hexyl Method and compare its performance against a Standard C18 Method .

Experimental Choices: Optimized vs. Standard Method
ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodRationale for Optimization
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmThe phenyl-hexyl phase offers alternative selectivity through π-π interactions with the pyridine ring, enhancing retention and resolution of aromatic and moderately polar compounds.
Mobile Phase A: Water, B: AcetonitrileA: 20 mM Potassium Phosphate (pH 7.0), B: AcetonitrileThe use of a pH 7.0 buffer neutralizes the charge on residual silanols and maintains the analyte in a consistent, non-ionized state, leading to improved peak shape and reproducible retention.[3][5]
Gradient 10-90% B in 15 min15-85% B in 15 minThe gradient is adjusted to ensure the analyte elutes within a reasonable time with good separation from any potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 272 nmUV at 272 nmThe λmax for 2-(2-Ethoxyethoxy)pyridin-3-amine was determined by UV scan to be 272 nm, providing maximum sensitivity.
Column Temp. 30°C30°CMaintained to ensure reproducible retention times.

Part 2: The Validation Gauntlet: A Comparative Performance Analysis

Method validation is the process of demonstrating that an analytical method is acceptable for its intended purpose.[6] We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1) to validate our method.[1][7]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To establish the stability-indicating nature of our method, we conducted forced degradation studies as recommended by ICH guidelines.[8][9]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of 2-(2-Ethoxyethoxy)pyridin-3-amine (approx. 100 µg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples, then dilute all samples to the target concentration and analyze using both HPLC methods alongside a non-degraded control sample.

Data Presentation: Specificity Results

Stress ConditionStandard C18 MethodOptimized Phenyl-Hexyl Method
Observations Observations
Acid (1N HCl) Significant peak tailing for the parent peak. One degradant peak co-elutes with an early impurity.Good resolution (Rs > 2.0) between the parent peak and two degradant peaks. Symmetrical parent peak (As = 1.1).
Base (1N NaOH) Parent peak shows broadening. Poor resolution between two major degradant peaks.Baseline separation of the parent peak and three degradant peaks. Excellent peak shape.
Oxidation (6% H₂O₂) A major degradant is not fully resolved from the parent peak (Rs = 1.2).Complete separation of the oxidative degradant from the parent peak (Rs = 3.5).
Thermal & Photolytic Minor degradation observed, peaks are resolved.Minor degradation observed, peaks are well-resolved.

Expertise & Causality: The Standard C18 method fails to adequately resolve the analyte from its degradation products, particularly under acid and oxidative stress. This lack of specificity means the method would inaccurately quantify the parent compound in a stability study.[11] The Optimized Phenyl-Hexyl method, through its alternative selectivity and pH control, demonstrates its superior stability-indicating capability, a critical requirement for methods used in pharmaceutical quality control.[8]

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[12]

Experimental Protocol: Linearity

  • Prepare a stock solution of 2-(2-Ethoxyethoxy)pyridin-3-amine.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and determine the linearity using the coefficient of determination (R²).

Data Presentation: Linearity Comparison

ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs per protocol
Regression Equation y = 45120x + 15300y = 48950x + 5200N/A
Coefficient of Determination (R²) 0.99750.9998R² ≥ 0.999
Y-intercept Bias (%) 3.1%0.5%Should be insignificant

Expertise & Causality: The Optimized Method shows a superior R² value, indicating a better fit of the data to the regression line. The lower y-intercept bias suggests minimal systematic error. The poorer linearity of the Standard C18 Method could be due to inconsistent peak integration resulting from the observed peak tailing at higher concentrations.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[13]

Experimental Protocol: Accuracy

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy Results

Spiked LevelStandard C18 Method (% Recovery ± SD)Optimized Phenyl-Hexyl Method (% Recovery ± SD)Acceptance Criteria
80% 96.5% ± 1.8%100.5% ± 0.8%98.0% - 102.0%
100% 97.2% ± 1.5%99.8% ± 0.6%98.0% - 102.0%
120% 96.8% ± 2.1%101.1% ± 0.5%98.0% - 102.0%

Expertise & Causality: The Optimized Method demonstrates excellent accuracy, with recovery values falling well within the typical acceptance criteria. The Standard C18 Method shows a consistent negative bias (low recovery) and higher variability (larger SD), likely due to incomplete resolution from matrix components or poor peak integration.

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assessed over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Assessed across different days, analysts, or equipment.

Experimental Protocol: Precision

  • Prepare six individual samples of the analyte at 100% of the target concentration.

  • Repeatability: Analyze all six samples on the same day by the same analyst.

  • Intermediate Precision: Have a different analyst repeat the analysis of six new samples on a different day.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Data Presentation: Precision Results

Precision LevelStandard C18 Method (%RSD)Optimized Phenyl-Hexyl Method (%RSD)Acceptance Criteria
Repeatability (n=6) 1.8%0.7%%RSD ≤ 2.0%
Intermediate Precision (n=6, different day/analyst) 2.5%1.1%%RSD ≤ 2.0%

Expertise & Causality: The Optimized Method is highly precise, with %RSD values comfortably below the 2% threshold. The Standard C18 Method struggles, particularly with intermediate precision, exceeding the acceptance limit. This suggests the method is not rugged and is susceptible to minor variations in experimental conditions, a consequence of its marginal performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing six replicate injections at this concentration and ensuring the %RSD is acceptable (typically ≤ 10%).

Data Presentation: Sensitivity Comparison

ParameterStandard C18 MethodOptimized Phenyl-Hexyl Method
LOD (S/N ≈ 3) 0.15 µg/mL0.05 µg/mL
LOQ (S/N ≈ 10) 0.50 µg/mL0.15 µg/mL
Precision at LOQ (%RSD) 9.5%4.8%

Expertise & Causality: The improved peak shape and higher efficiency of the Optimized Method result in a better signal-to-noise ratio, leading to significantly lower (better) LOD and LOQ values. This enhanced sensitivity is crucial for accurately quantifying low-level impurities or degradation products.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[13]

Experimental Protocol: Robustness

  • Analyze a standard solution while introducing small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary include:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5°C)

    • Flow Rate (± 10%)

    • Mobile Phase Composition (± 2% organic)

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Data Presentation: Robustness Summary

Parameter VariedStandard C18 Method (Observed Effect)Optimized Phenyl-Hexyl Method (Observed Effect)
pH (6.8 vs 7.2) Significant shift in retention time (>15%), peak asymmetry fails (>1.8).Minor shift in retention time (<2%), system suitability passes.
Flow Rate (± 10%) Acceptable performance.Acceptable performance.
Temperature (± 5°C) Acceptable performance.Acceptable performance.

Expertise & Causality: The Standard C18 Method is highly sensitive to changes in pH, which is a significant weakness. The lack of buffering makes it non-robust. The Optimized Method, with its buffered mobile phase, demonstrates excellent robustness, ensuring that minor day-to-day variations in mobile phase preparation will not compromise the results.

Part 3: Visualizing the Workflow and Final Comparison

A structured approach is essential for a successful method validation. The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) Dev Method Development & Optimization SST System Suitability Protocol Definition Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD & LOQ Prec->Sens Rob Robustness Sens->Rob Report Final Validation Report Rob->Report

Caption: Logical workflow for HPLC method validation.

Final Performance Scorecard

The table below provides a final, at-a-glance comparison of the two methods against key performance indicators.

Validation ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodVerdict
Specificity FAIL (Co-elution with degradants)PASS (Fully stability-indicating)Optimized Method is Superior
Linearity (R²) MARGINAL (0.9975)PASS (0.9998)Optimized Method is Superior
Accuracy (% Recovery) FAIL (96.5% - 97.2%)PASS (99.8% - 101.1%)Optimized Method is Superior
Precision (%RSD) FAIL (Intermediate > 2.0%)PASS (< 1.2%)Optimized Method is Superior
LOQ (µg/mL) 0.500.15Optimized Method is Superior
Robustness FAIL (Sensitive to pH)PASS (Robust to minor changes)Optimized Method is Superior

Conclusion

This guide demonstrates that while a standard C18 column is a workhorse in many labs, it is not a universal solution. For challenging polar and basic analytes like 2-(2-Ethoxyethoxy)pyridin-3-amine, a thoughtful and scientifically-driven method development process is paramount. The Optimized Phenyl-Hexyl Method, which leverages alternative column chemistry and strict pH control, proved to be unequivocally superior across all ICH validation parameters. It is specific, linear, accurate, precise, sensitive, and robust, making it fit for its intended purpose in a regulated pharmaceutical environment. This comparative validation not only qualifies the final method but also provides a clear, data-driven justification for the initial development choices, embodying the principles of scientific integrity and expertise.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (2015).
  • European Medicines Agency. (2023).
  • U.S. Food and Drug Administration. (2015).
  • Scribd.
  • ProPharma. (2024).
  • European Medicines Agency. (2011).
  • U.S. Food and Drug Administration. Q2(R2)
  • Larkin, C. et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • European Bioanalysis Forum. (2012).
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Al-Aani, H., & Al-Rekabi, M. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Resolian. (2026). HPLC-UV Method Development for Highly Polar Impurities.
  • Slideshare.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Sigma-Aldrich. Developing HPLC Methods.
  • OMICS International. (2017).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • U.S. Defense Technical Information Center. (1980).

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-(2-Ethoxyethoxy)pyridin-3-amine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related substances is non-negotiable. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological and toxicological profiles. This guide presents a comprehensive spectroscopic framework for the unambiguous differentiation of 2-(2-ethoxyethoxy)pyridin-3-amine, a key building block, from its positional isomers. By leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC/HMBC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we provide a self-validating methodology to ensure structural integrity. This document explains the causal relationships behind experimental choices and offers detailed protocols, establishing a robust system for isomeric purity assessment.

Introduction: The Imperative of Isomeric Purity

The compound 2-(2-ethoxyethoxy)pyridin-3-amine and its isomers are substituted aminopyridines, a class of heterocyclic compounds prevalent in medicinal chemistry. The specific placement of the amino (-NH₂) and the 2-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) groups on the pyridine ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding potential. These factors, in turn, govern its interaction with biological targets. An incorrect substitution pattern can lead to a complete loss of efficacy or unforeseen toxicity. Therefore, a rigorous, multi-faceted analytical approach is required to confirm the identity and purity of the target isomer.

This guide will focus on a comparative analysis of four representative isomers to illustrate the key distinguishing spectroscopic features:

  • Isomer A (Target): 2-(2-Ethoxyethoxy)pyridin-3-amine

  • Isomer B: 4-(2-Ethoxyethoxy)pyridin-3-amine

  • Isomer C: 6-(2-Ethoxyethoxy)pyridin-3-amine

  • Isomer D: 3-(2-Ethoxyethoxy)pyridin-2-amine

The Analytical Workflow: A Multi-Technique Strategy

A single spectroscopic technique is rarely sufficient for absolute structural confirmation. Our approach integrates three core methods, each providing a unique and complementary piece of the structural puzzle. The workflow is designed to be sequential and confirmatory, where the hypothesis generated from one technique is validated by the next.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Definitive Structural Elucidation cluster_3 Confirmation Sample Isomeric Mixture or Synthesized Product FTIR FTIR Spectroscopy Sample->FTIR Functional Groups & Bending Modes MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D Proton/Carbon Environments FTIR->NMR_1D MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity Confirm Unambiguous Isomer Identification NMR_2D->Confirm Final Structure Proof

Caption: General experimental workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for distinguishing positional isomers, as it probes the precise electronic environment of each hydrogen and carbon atom.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expertise & Experience: DMSO-d₆ is chosen over CDCl₃ because its polarity helps in solubilizing all isomers, and more importantly, it slows down the proton exchange of the -NH₂ group, allowing the amine protons to be observed as distinct, albeit sometimes broad, signals.[2][3]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Obtain a high signal-to-noise ratio to accurately integrate the signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard 2D experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations within the same spin system (e.g., adjacent protons on the pyridine ring and within the ethoxyethoxy chain).[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the most critical experiment for distinguishing positional isomers.[1]

¹H NMR Comparative Analysis

The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most definitive clues.[6][7] The chemical shifts and, crucially, the coupling patterns of the pyridine ring protons are highly dependent on the substituent positions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Patterns for Pyridine Ring Protons

ProtonIsomer A (2-OR, 3-NH₂)Isomer B (4-OR, 3-NH₂)Isomer C (6-OR, 3-NH₂)Isomer D (3-OR, 2-NH₂)
H-2 d, ~8.0
H-4 d, ~7.4 (J≈7 Hz)d, ~6.9 (J≈8 Hz)t, ~7.3 (J≈8 Hz)
H-5 t, ~6.7 (J≈6 Hz)s, ~6.8dd, ~7.5 (J≈8, 2 Hz)d, ~8.0 (J≈7 Hz)
H-6 d, ~7.8 (J≈5 Hz)d, ~8.0d, ~8.0 (J≈5 Hz)
-NH₂ s, ~5.1s, ~5.5s, ~5.3s, ~5.9

Note: 'OR' represents the -OCH₂CH₂OCH₂CH₃ group. Shifts are estimates based on substituent effects on aminopyridines.[8][9][10] Amine proton shifts are highly variable.[11]

  • Key Distinctions:

    • Isomer A: Shows a characteristic three-proton system with doublet, triplet, and doublet patterns.

    • Isomer B: Uniquely displays a singlet (H-5) in the aromatic region, flanked by two doublets.

    • Isomer C: The H-5 proton appears as a doublet of doublets (dd) due to coupling with both H-4 and the pyridine nitrogen.

    • Isomer D: The pattern is similar to Isomer A, but the chemical shifts are different due to the reversed electronic effects of the substituents.

¹³C NMR Comparative Analysis

The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents. The number of unique carbon signals can also reveal the symmetry of the molecule.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine Ring Carbons

CarbonIsomer A (2-OR, 3-NH₂)Isomer B (4-OR, 3-NH₂)Isomer C (6-OR, 3-NH₂)Isomer D (3-OR, 2-NH₂)
C-2 ~158 (C-OR)~150~160 (C-OR)~155 (C-NH₂)
C-3 ~138 (C-NH₂)~125 (C-NH₂)~122 (C-NH₂)~148 (C-OR)
C-4 ~120~155 (C-OR)~110~121
C-5 ~115~108~138~135
C-6 ~145~150~147

Note: Shifts are estimates based on known substituent effects for aminopyridines and alkoxypyridines.[12][13]

2D NMR: Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HMBC provide definitive proof by establishing the bonding framework.[14][15]

  • COSY: Confirms which protons are adjacent on the ring. For example, in Isomer A, a cross-peak will be seen between H-4/H-5 and H-5/H-6.

  • HMBC: This is the ultimate arbiter. It reveals 2- and 3-bond correlations between protons and carbons.

    • For Isomer A (Target): A crucial correlation will be observed between the protons of the O-C H₂-CH₂- moiety and the C-2 carbon of the pyridine ring. Furthermore, the -NH₂ protons should show a correlation to C-2 and C-4.

    • For Isomer D: The O-C H₂-CH₂- protons will correlate to C-3, and the -NH₂ protons will correlate to C-2 and C-4. These distinct HMBC patterns make assignments unequivocal.

G cluster_A Isomer A: 2-OR, 3-NH₂ cluster_D Isomer D: 3-OR, 2-NH₂ N1 N C2 C2-OR N1->C2 C3 C3-NH₂ C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->N1 OCH2 O-CH₂ OCH2->C2 HMBC NH2 NH₂ NH2->C2 HMBC NH2->C3 HSQC NH2->C4 HMBC N1_D N C2_D C2-NH₂ N1_D->C2_D C3_D C3-OR C2_D->C3_D C4_D C4-H C3_D->C4_D C5_D C5-H C4_D->C5_D C6_D C6-H C5_D->C6_D C6_D->N1_D OCH2_D O-CH₂ OCH2_D->C3_D HMBC NH2_D NH₂ NH2_D->C2_D HSQC NH2_D->C3_D HMBC

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Ethoxyethoxy)pyridin-3-amine

Introduction: As a novel compound in the landscape of pharmaceutical and materials science research, 2-(2-Ethoxyethoxy)pyridin-3-amine presents both significant opportunities and handling challenges. Due to its specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a novel compound in the landscape of pharmaceutical and materials science research, 2-(2-Ethoxyethoxy)pyridin-3-amine presents both significant opportunities and handling challenges. Due to its specific chemical structure—an aromatic amine fused with a pyridine ring and an ether side chain—a robust understanding of its potential hazards is critical for ensuring laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Since comprehensive toxicological data for this exact molecule is not yet widely published, our recommendations are synthesized from authoritative data on its core structural motifs: aromatic amines, pyridines, and ether compounds. This proactive, science-based approach to safety is non-negotiable for professionals working on the cutting edge of chemical innovation.

Section 1: Hazard Assessment - The 'Why' Behind the Protective Gear

Understanding the potential risks is the foundation of any effective safety protocol. The chemical nature of 2-(2-Ethoxyethoxy)pyridin-3-amine suggests a multi-faceted hazard profile, derived from its constituent parts. Aromatic amines are a well-documented class of toxic and potentially carcinogenic compounds[1][2]. Pyridine and its derivatives are known to be toxic, flammable, and irritants[3][4][5]. The ether linkage, while less acutely hazardous, can contribute to systemic effects[6].

Based on data from close structural analogs, we can anticipate the primary hazards associated with this compound. For instance, the related molecule 2-(2-methoxyethoxy)pyridin-3-amine is classified with serious hazard warnings[7].

Table 1: Anticipated Hazard Profile of 2-(2-Ethoxyethoxy)pyridin-3-amine

Hazard ClassificationAnticipated SeverityRationale & Primary Route of Exposure
Serious Eye Damage/Irritation Danger Direct contact (splash). Aromatic amines and pyridine derivatives can be corrosive to eye tissue[7][8].
Acute Toxicity (Dermal, Oral, Inhalation) Warning Skin absorption, accidental ingestion, or inhalation of aerosols/dust. A common hazard for this chemical class[7][9].
Skin Irritation Warning Direct contact. The amine functional group can cause irritation or chemical burns upon prolonged contact[7][10].
Respiratory Tract Irritation Warning Inhalation of dust (if solid) or aerosols from solutions. Pyridine-like odors often indicate respiratory irritants[1][10][11].
Specific Target Organ Toxicity Warning Potential for systemic effects, such as on the kidneys, with repeated or significant exposure, a known risk for some ether compounds[6].

Section 2: Core PPE Requirements: A Multi-Layered Defense

Given the hazard profile, a comprehensive PPE strategy is required. This is not merely a checklist but a system designed to protect you from all potential exposure routes.

Eye and Face Protection

This is the most critical and non-negotiable aspect of your protection.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical splash goggles must be worn at all times when handling the substance in any form[12]. Goggles provide a 360-degree seal around the eyes, protecting from splashes, vapors, and dust.

  • Enhanced Requirement: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfers, heating, or quenching reactions), a full-face shield must be worn in addition to chemical splash goggles[5][13]. The face shield protects the entire face from direct splashes.

Skin and Body Protection

Preventing dermal exposure is paramount, as aromatic amines can be readily absorbed through the skin[14].

  • Gloves: Latex gloves are unsuitable for handling pyridine and related compounds[3].

    • Primary Gloving: A single pair of nitrile gloves (minimum 4 mil thickness) is acceptable for handling very dilute solutions or performing quick, low-risk manipulations.

    • Double Gloving: For all other operations, including weighing the neat compound, preparing stock solutions, and running reactions, double-gloving is mandatory . Use two pairs of nitrile gloves. This practice significantly reduces the risk of exposure from undetected pinholes or rapid permeation of the chemical through the outer glove[14]. Always remove the outer glove immediately upon suspected contact and inspect the inner glove before continuing.

  • Laboratory Coat: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is required.

  • Chemical Apron: For procedures involving larger volumes (>1 L) or a high splash potential, a chemically resistant apron worn over the lab coat is necessary.

Respiratory Protection

The primary method for controlling respiratory exposure is through engineering controls.

  • Primary Control: All handling of 2-(2-Ethoxyethoxy)pyridin-3-amine, especially the solid form and concentrated solutions, must be performed inside a certified chemical fume hood[3][4]. This is your most effective protection against inhaling harmful vapors or dust.

  • When a Respirator is Required: In the event of a significant spill outside of a fume hood or during emergency procedures where vapor/dust concentrations are unknown, a respirator is necessary.

    • Type: A NIOSH-approved half-mask or full-face respirator equipped with organic vapor cartridges is the minimum requirement[5][9][11]. Ensure you have been properly fit-tested for the specific model you will use.

Section 3: Procedural Guidance: Integrating Safety into Your Workflow

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature and scale of your work.

PPE_Workflow cluster_start cluster_procedure Decision Process cluster_ppe Required PPE Ensemble cluster_end start Start: Handling 2-(2-Ethoxyethoxy)pyridin-3-amine scale Scale of Operation? start->scale form Physical Form? scale->form < 1g large_scale Large Scale / High Risk (>1g or >100mL) scale->large_scale > 1g weigh_solid Weighing Solid (< 1g) form->weigh_solid Solid run_reaction Reaction / Solution Prep (< 100mL) form->run_reaction Solution ppe_base Base PPE: - Chemical Splash Goggles - FR Lab Coat - Double Nitrile Gloves weigh_solid->ppe_base run_reaction->ppe_base ppe_enhanced Enhanced PPE: - Base PPE + Full Face Shield + Chemical Apron large_scale->ppe_enhanced fume_hood All work must be performed in a certified chemical fume hood. ppe_base->fume_hood ppe_enhanced->fume_hood

Caption: PPE selection workflow based on experimental scale and form.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on your flame-resistant lab coat and fasten all buttons.

    • Put on your chemical splash goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves, pulling the cuff over the sleeve of your lab coat.

    • If required, add a face shield and/or chemical apron.

  • Doffing (Taking Off) - The Clean Removal:

    • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

    • Apron/Face Shield: Remove the chemical apron and/or face shield.

    • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Goggles: Remove your goggles.

    • Inner Gloves: Remove the inner pair of gloves.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water[10].

Operational and Disposal Plans
  • Spill Management:

    • Minor Spill (inside a fume hood): Absorb the spill with a chemical absorbent material like vermiculite or sand. Using a spill decontamination kit designed for aromatic amines is highly recommended. Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Major Spill (outside a fume hood): Evacuate the immediate area. Alert your supervisor and follow your institution's emergency response procedures. Do not attempt to clean it up without appropriate respiratory protection and training[15].

  • Disposal of Contaminated PPE: All disposable PPE (gloves, absorbent pads) that has come into contact with 2-(2-Ethoxyethoxy)pyridin-3-amine must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container[10][13]. Do not discard it in the regular trash.

  • Chemical Waste Disposal: The compound itself, along with any contaminated solvents or solutions, must be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department[11].

Section 4: Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

Table 2: Emergency First Aid Procedures

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[10][16]. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open[8]. Use an eyewash station. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (if trained) and call for emergency medical services[8][17].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and have the person drink one to two glasses of water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel[8][10].

Conclusion

The safe handling of 2-(2-Ethoxyethoxy)pyridin-3-amine is predicated on a thorough understanding of its potential hazards and the disciplined use of appropriate personal protective equipment. By treating this compound with the respect it deserves and adhering to the multi-layered defense protocols outlined in this guide—from engineering controls like fume hoods to the correct selection and use of PPE—researchers can confidently and safely explore its scientific potential. Always prioritize safety; your well-being is the most critical component of any successful experiment.

References

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